(R)-(+)-1,2-Octadecanediol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-octadecane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17-19/h18-20H,2-17H2,1H3/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWAMHGPDZOVVND-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50719317 | |

| Record name | (2R)-Octadecane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61468-71-1 | |

| Record name | (2R)-Octadecane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-(+)-1,2-Octadecanediol chemical structure and properties

An In-depth Technical Guide to (R)-(+)-1,2-Octadecanediol for Researchers and Drug Development Professionals

Introduction

This compound is a chiral long-chain aliphatic diol. As a member of the 1,2-alkanediol family, its unique structure, featuring a lengthy C16 alkyl chain attached to a vicinal diol functional group, imparts specific physicochemical properties that make it a molecule of interest in various scientific fields. Its chirality, conferred by the stereocenter at the C-2 position, is particularly significant in the context of pharmaceutical development, where stereoisomers can exhibit markedly different biological activities and metabolic fates. This guide provides a comprehensive overview of the chemical structure, properties, analysis, and potential applications of this compound, serving as a critical resource for scientists engaged in chemical synthesis, drug discovery, and materials science.

Chemical Identity and Structure

Nomenclature and Identifiers

This compound is systematically known by its IUPAC name, (2R)-octadecane-1,2-diol.[1] It is a specific stereoisomer of 1,2-Octadecanediol.

| Identifier | Value |

| IUPAC Name | (2R)-octadecane-1,2-diol[1] |

| Common Synonyms | This compound, (R)-1,2-Dihydroxyoctadecane |

| CAS Number | 61468-71-1[1] |

| Molecular Formula | C₁₈H₃₈O₂[1] |

| Molecular Weight | 286.49 g/mol (often cited as 286.5 g/mol )[1][2] |

| InChI Key | XWAMHGPDZOVVND-GOSISDBHSA-N[1] |

Chemical Structure

The structure consists of an eighteen-carbon aliphatic chain with two hydroxyl (-OH) groups on the first and second carbon atoms.

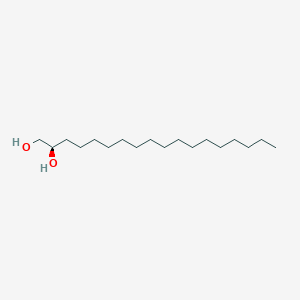

Figure 1. 2D Chemical Structure of this compound.

Figure 1. 2D Chemical Structure of this compound.

Stereochemistry

The designation "(R)-(+)-" provides crucial information about the molecule's three-dimensional arrangement and its interaction with plane-polarized light.

-

(R): This refers to the absolute configuration of the chiral center at the second carbon (C2), as determined by the Cahn-Ingold-Prelog (CIP) priority rules. The "R" comes from the Latin rectus, meaning right.

-

(+): This indicates that the compound is dextrorotatory, meaning it rotates the plane of polarized light to the right (clockwise).

The presence of a single, well-defined stereocenter is paramount in drug development, as biological systems (such as enzymes and receptors) are inherently chiral. The specific stereochemistry of this compound will dictate its biological interactions and activity.

Physicochemical Properties

The long hydrophobic alkyl chain combined with the hydrophilic diol head group gives this molecule amphiphilic characteristics. The following table summarizes its key computed and experimental properties.

| Property | Value | Source |

| Molecular Weight | 286.4931 g/mol | NIST[2] |

| XLogP3 | 7.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 16 | PubChem[3] |

| Topological Polar Surface Area | 40.5 Ų | PubChem[1] |

| Boiling Point (Predicted) | 795.16 K (522.01 °C) | Cheméo[4] |

| Enthalpy of Fusion (Predicted) | 47.03 kJ/mol | Cheméo[4] |

| Enthalpy of Vaporization (Predicted) | 88.63 kJ/mol | Cheméo[4] |

Synthesis and Purification

General Synthetic Strategies

The synthesis of chiral 1,2-diols is a well-established area of organic chemistry. While specific, scaled-up procedures for this compound are proprietary, the primary approach involves the asymmetric dihydroxylation of the corresponding terminal alkene, 1-octadecene.

Key synthetic methods include:

-

Sharpless Asymmetric Dihydroxylation: This is the most common and effective method for producing enantiomerically enriched 1,2-diols. It utilizes osmium tetroxide (OsO₄) as a catalyst in the presence of a chiral ligand (e.g., derivatives of dihydroquinidine or dihydroquinine) to direct the stereochemical outcome of the dihydroxylation. The choice of ligand determines whether the (R) or (S) enantiomer is formed.

-

Chiral Pool Synthesis: This involves starting with a naturally occurring chiral molecule and modifying it through a series of chemical reactions to arrive at the target compound.

-

Hydrolytic Kinetic Resolution: This method can be used to resolve a racemic mixture of 1,2-epoxyoctadecane. A chiral catalyst is used to selectively hydrolyze one enantiomer of the epoxide, leaving the other enantiomer unreacted and allowing for separation.

Purification Methods

Post-synthesis, purification is critical to ensure high chemical and enantiomeric purity.

-

Distillation: Due to its high boiling point, vacuum distillation is necessary to purify the compound without thermal degradation.

-

Recrystallization: This is a highly effective method for purifying solid compounds. A suitable solvent or solvent system is chosen in which the diol has high solubility at elevated temperatures and low solubility at cooler temperatures, allowing for the crystallization of the pure product upon cooling. Pet ether is a reported solvent for recrystallization of similar diols.[5]

Analytical Characterization

A robust analytical workflow is essential to confirm the identity, purity, and stereochemical integrity of this compound.

Spectroscopic Methods

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of the racemic 1,2-octadecanediol shows characteristic fragmentation patterns that can be used to confirm its identity.[6] For more detailed analysis, techniques like UPLC-ESI-MS/MS can provide high sensitivity and structural information.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the carbon skeleton and the position of the hydroxyl groups. The splitting patterns and chemical shifts of the protons on C1 and C2 are diagnostic for the 1,2-diol structure.

Chromatographic Methods

-

Gas Chromatography (GC): GC with a flame ionization detector (GC-FID) is a standard method for determining the chemical purity of volatile and semi-volatile compounds. The diol may require derivatization to improve its volatility and peak shape.

-

Chiral Chromatography (HPLC/SFC): To confirm the enantiomeric excess (e.e.) of the (R)-(+) isomer, chiral chromatography is mandatory. Both Ultra-Performance Liquid Chromatography (UPLC) and Supercritical Fluid Chromatography (SFC) with a chiral stationary phase can be used to separate the (R) and (S) enantiomers, with SFC often providing faster and better resolution for diol-containing compounds.[8]

Applications in Research and Drug Development

Pharmaceutical Intermediate

Chiral diols are valuable building blocks in the synthesis of complex, biologically active molecules.[] The stereocenters and hydroxyl groups of this compound serve as handles for introducing further functionality with precise stereochemical control. Its long alkyl chain can be leveraged to increase the lipophilicity of a drug candidate, which can be crucial for modulating properties like membrane permeability, protein binding, and formulation in lipid-based delivery systems.

Potential in Topical and Cosmetic Formulations

Shorter-chain 1,2-alkanediols, such as 1,2-octanediol (caprylyl glycol), are widely used in cosmetics as emollients, humectants, and preservatives due to their moisturizing and antimicrobial properties.[5][10] 1,2-dodecanediol has demonstrated antibacterial activity against skin commensals like Staphylococcus aureus and Staphylococcus epidermidis.[11] By extension, this compound is expected to possess similar properties. Its greater lipophilicity may enhance its interaction with the lipid bilayers of microbial membranes and the stratum corneum of the skin, making it a candidate for advanced skincare formulations or as an excipient in topical drug delivery.

Biological Activity Profile (Inferred)

While specific biological data for this compound is limited in public literature, a profile can be inferred from related long-chain alcohols and diols.

-

Antimicrobial Activity: Many long-chain alcohols and diols exhibit antimicrobial activity by disrupting the lipid membranes of bacteria and fungi.[12] It is plausible that this compound would be active against a range of gram-positive bacteria and yeasts.

-

Enzyme Inhibition/Modulation: The long alkyl chain could serve as an anchor in the hydrophobic pocket of an enzyme's active site, while the diol portion could form hydrogen bonds, potentially leading to enzyme inhibition. This makes it an interesting scaffold for designing targeted inhibitors.

Safety and Handling

Based on safety data sheets for 1,2-octadecanediol and related compounds, the following precautions should be observed.

Hazard Classification

The racemic mixture, octadecane-1,2-diol, is generally not classified as a hazardous substance according to GHS criteria.[3][13][14] However, as with any chemical, appropriate care should be taken.

Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses with side shields or chemical goggles should be worn.[15][16]

-

Skin and Body Protection: A lab coat or other protective clothing is recommended to prevent skin contact.[15]

-

Respiratory Protection: If dust is generated, use a dust respirator.[16] Work should be conducted in a well-ventilated area or under a fume hood.[13][15]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[17][18] Avoid the formation of dust.[17][18] Use in a well-ventilated area.[15]

-

Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15][16]

-

Skin Contact: Remove contaminated clothing and wash skin with soap and running water.[15]

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration.[18]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[15][18]

Experimental Protocols

Protocol: Determination of Chemical Purity by Gas Chromatography (GC-FID)

This protocol provides an exemplary method for assessing the purity of a batch of this compound.

1. Objective: To quantify the purity of this compound and identify any volatile impurities.

2. Materials and Reagents:

-

This compound sample

-

High-purity solvent (e.g., Methanol or Ethyl Acetate, HPLC grade)

-

GC vials with inserts

-

Micropipettes

3. Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

Capillary GC column suitable for polar analytes (e.g., DB-5ms, HP-5, or a wax column like DB-WAX)

-

Helium or Hydrogen as carrier gas

4. Sample Preparation:

-

Accurately weigh approximately 10 mg of the diol sample into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with the chosen solvent (e.g., Methanol) to achieve a concentration of ~1 mg/mL.

-

Mix thoroughly by vortexing until the sample is completely dissolved.

-

Transfer an aliquot of the solution into a GC vial for analysis.

5. GC Conditions (Example):

-

Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

-

Inlet Temperature: 280 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

Carrier Gas: Helium, constant flow at 1.2 mL/min

-

Oven Program:

-

Initial Temperature: 150 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 300 °C

-

Hold: Hold at 300 °C for 10 minutes

-

-

Detector: FID

-

Detector Temperature: 310 °C

6. Data Analysis:

-

Integrate all peaks in the resulting chromatogram.

-

Calculate the purity by area percent:

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

-

-

The retention time of the main peak should be consistent with a reference standard if available.

7. System Validation:

-

Causality: A temperature ramp is used because it allows for the elution of any lower-boiling-point impurities first, followed by the main analyte, and finally any higher-boiling-point contaminants. The high final temperature ensures all components are eluted from the column.

-

Self-Validation: Run a blank injection (solvent only) first to ensure there are no interfering peaks from the solvent or system contamination. The total peak area should be consistent across multiple injections of the same sample to ensure reproducibility.

References

-

Santa Cruz Biotechnology. 1,2-Octanediol Safety Data Sheet.

-

Royal Society of Chemistry. Analytical Methods.

-

Chemos GmbH & Co.KG. Safety Data Sheet: Octadecane-1,2-diol.

-

TCI Chemicals. SAFETY DATA SHEET: 1,2-Octanediol.

-

Spectrum Chemical. Material Safety Data Sheet: 1,2-DECANEDIOL.

-

PubChem. (2R)-Octadecane-1,2-diol | C18H38O2 | CID 56972061.

-

Cheméo. Chemical Properties of 1,2-Octadecanediol (CAS 20294-76-2).

-

NIST. 1,2-Octadecanediol in NIST Chemistry WebBook.

-

CDN Isotopes. Safety Data Sheet: 1,2-Octanediol.

-

PubChem. 1,2-Octadecanediol | C18H38O2 | CID 89314.

-

LookChem. octadecane-1,2-diol 20294-76-2 wiki.

-

Royal Society of Chemistry. Structural characterization and thermally induced isomerization investigation using ion mobility mass spectrometry.

-

PubChem. Octadecanediol | C18H38O2 | CID 20562952.

-

PubChem. (2R)-octane-1,2-diol | C8H18O2 | CID 6994435.

-

ChemicalBook. 1,2-Octanediol synthesis.

-

PubChemLite. 1,2-octadecanediol (C18H38O2).

-

Sigma-Aldrich. (R)-(+)-1,2-Octanediol.

-

PubChem. 1,2-Octanediol | C8H18O2 | CID 14231.

-

Organic Syntheses. Organic Syntheses Procedure.

-

PubChemLite. 1,12-octadecanediol (C18H38O2).

-

University of Hertfordshire. 1,2-octanediol - AERU.

-

ChemicalBook. 1,2-Octanediol | 1117-86-8.

-

Diva-Portal.org. Chiral Method Development and Racemization Analysis of Diol-Containing Compounds.

-

Organic Chemistry Portal. 1,2-Diol synthesis by C-C coupling.

-

Organic Chemistry Portal. 1,2-Diol synthesis by additions.

-

Organic Syntheses. (r)-(+)-1-octyn-3-ol.

-

Royal Society of Chemistry. Multivariate optimization by statistical methods of Ultra High Performance Liquid Chromatography conditions.

-

NIST. Mass Spectrum of 1,2-Octadecanediol.

-

PubMed. Antibacterial Activity of the Mixed Systems Containing 1,2-Dodecanediol.

-

BOC Sciences. Intermediates in Drug Development: Lab to Industry.

-

Journal of Drug Delivery and Therapeutics. GCMS and FTIR analysis of ethanol and methanol leave extract of Urena lobata.

-

Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.

-

University of Calgary. SUPPLEMENTARY NOTES FOR STEREOCHEMISTRY.

-

Journal of Pharmacognosy and Phytochemistry. Analysis of bioactive compounds in ethanolic extract of Commelina maculata leaves using GC-MS technique.

Sources

- 1. (2R)-Octadecane-1,2-diol | C18H38O2 | CID 56972061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Octadecanediol [webbook.nist.gov]

- 3. guidechem.com [guidechem.com]

- 4. 1,2-Octadecanediol (CAS 20294-76-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 1,2-Octadecanediol [webbook.nist.gov]

- 7. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]

- 8. diva-portal.org [diva-portal.org]

- 10. 1,2-octanediol [sitem.herts.ac.uk]

- 11. Antibacterial Activity of the Mixed Systems Containing 1,2-Dodecanediol against Staphylococcus aureus and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jddtonline.info [jddtonline.info]

- 13. chemos.de [chemos.de]

- 14. 1,2-Octadecanediol | C18H38O2 | CID 89314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. spectrumchemical.com [spectrumchemical.com]

- 18. cdnisotopes.com [cdnisotopes.com]

Unveiling the Bioactive Potential of (R)-(+)-1,2-Octadecanediol: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the biological activity of (R)-(+)-1,2-Octadecanediol, a long-chain 1,2-diol with significant therapeutic and research potential. This document is intended for researchers, scientists, and drug development professionals interested in exploring the multifaceted roles of this chiral lipid molecule in cellular signaling and pathophysiology.

Introduction: The Significance of Chiral Lipids in Cellular Signaling

This compound is a chiral 1,2-diol, a class of molecules that share structural similarities with endogenous signaling lipids such as ceramides and diacylglycerols. The specific stereochemistry of this compound, conferred by the (R)-configuration at the C-2 position, is crucial for its biological activity, as stereoisomers of bioactive molecules often exhibit distinct pharmacological properties.[1] The long C18 alkyl chain imparts a lipophilic character to the molecule, facilitating its interaction with cellular membranes and lipid-binding proteins.

Given its structural resemblance to ceramide, a well-established tumor-suppressor lipid that induces apoptosis and cell cycle arrest, this compound is hypothesized to exert similar pro-apoptotic and anti-proliferative effects in cancer cells.[2][3][4] Furthermore, the diol moiety suggests a potential interaction with protein kinase C (PKC) isozymes, key regulators of cellular proliferation, differentiation, and apoptosis.[5] This guide will delve into the theoretical framework behind these potential biological activities and provide detailed experimental protocols to investigate them.

Hypothesized Biological Activities and Mechanisms of Action

Protein Kinase C (PKC) Inhibition

Causality: PKC is a family of serine/threonine kinases that are critical in signal transduction. Their activation is often dependent on the binding of diacylglycerol (DAG) to their C1 domain. Long-chain alcohols and diols can modulate PKC activity.[5] Sphingosine, a structurally related lipid, is a known inhibitor of PKC.[5][6] It is plausible that this compound, by mimicking the glycerol backbone of DAG or by altering membrane properties, could act as a competitive or allosteric inhibitor of PKC isozymes.[5] Inhibition of specific PKC isoforms, such as PKCδ, has been shown to prevent blood-retinal barrier breakdown in diabetic retinopathy, highlighting the therapeutic potential of PKC inhibitors.[7]

Signaling Pathway Diagram:

Caption: Hypothesized inhibition of the Protein Kinase C (PKC) signaling pathway by this compound.

Induction of Apoptosis

Causality: The structural similarity of this compound to ceramide analogs suggests it may induce apoptosis in cancer cells.[2][3][4] Ceramide and its analogs are known to trigger programmed cell death through various mechanisms, including the activation of caspases and modulation of the Bcl-2 family of proteins.[2][8][9] Long-chain fatty acids and their derivatives can also induce cytotoxicity.[10] Therefore, this compound could potentially initiate the apoptotic cascade by perturbing mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of executioner caspases.

Signaling Pathway Diagram:

Caption: Proposed mechanism of apoptosis induction by this compound via the intrinsic pathway.

Experimental Protocols

Enantioselective Synthesis of this compound

An enantioselective synthesis is crucial to obtain the specific (R)-(+)-enantiomer for biological testing.[11] A common approach involves the asymmetric dihydroxylation of the corresponding terminal alkene, 1-octadecene, using a chiral catalyst.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 1-octadecene in a suitable solvent system (e.g., t-butanol/water).

-

Catalyst Preparation: Prepare the asymmetric dihydroxylation catalyst mixture (e.g., AD-mix-β) containing potassium osmate, a chiral ligand (e.g., (DHQD)2PHAL), potassium ferricyanide as the re-oxidant, and potassium carbonate.

-

Reaction: Cool the alkene solution to 0°C and add the AD-mix-β. Stir the reaction vigorously at 0°C to room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Workup: Quench the reaction by adding sodium sulfite. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.

-

Characterization: Confirm the structure and enantiomeric excess of the final product using NMR spectroscopy, mass spectrometry, and chiral HPLC.

In Vitro Protein Kinase C (PKC) Activity Assay

This assay will determine the direct inhibitory effect of this compound on PKC activity. A non-radioactive, ELISA-based assay is recommended for safety and convenience.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions (e.g., Abcam's PKC Kinase Activity Assay Kit, ab139437). This includes the PKC substrate-coated microplate, purified PKC enzyme, ATP, and specific antibodies.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of test concentrations.

-

Assay Procedure:

-

Add the test compound dilutions or vehicle control to the wells of the microplate.

-

Add the purified PKC enzyme to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for the recommended time (e.g., 90 minutes).[12]

-

Stop the reaction and wash the wells.

-

-

Detection:

-

Add the phosphospecific substrate antibody and incubate.

-

Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate.

-

Add the TMB substrate and allow color to develop.

-

Stop the reaction with an acid solution and measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of PKC inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Cell Viability and Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay will quantify the extent of apoptosis and necrosis induced by this compound in a selected cancer cell line (e.g., breast cancer cell line MCF-7 or MDA-MB-231).[9]

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Culture the chosen cancer cell line to ~70-80% confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for different time points (e.g., 24, 48, 72 hours).

-

-

Cell Harvesting:

-

For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Flow Cytometry Analysis:

-

Add additional 1X binding buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour.[13]

-

-

Data Interpretation:

Western Blot Analysis of Apoptotic and Signaling Proteins

Western blotting will be used to investigate the molecular mechanisms underlying the observed biological effects, such as the activation of caspases and modulation of key signaling proteins.[18][19][20][21][22]

Step-by-Step Methodology:

-

Protein Extraction:

-

Treat cells with this compound as described for the apoptosis assay.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax, phospho-Akt, total Akt, phospho-ERK, total ERK, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison. For example:

Table 1: IC50 Values of this compound on PKC Isozymes

| PKC Isozyme | IC50 (µM) |

| PKCα | |

| PKCβI | |

| PKCδ | |

| PKCε |

Table 2: Percentage of Apoptotic Cells after Treatment with this compound

| Concentration (µM) | % Early Apoptosis | % Late Apoptosis/Necrosis |

| 0 (Control) | ||

| 10 | ||

| 50 | ||

| 100 |

Conclusion

This compound represents a promising bioactive lipid with the potential to modulate key cellular signaling pathways involved in cancer and other diseases. Its structural similarity to ceramide and other signaling lipids provides a strong rationale for investigating its pro-apoptotic and PKC-inhibitory activities. The detailed experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate the biological effects of this intriguing molecule and elucidate its mechanism of action. Further studies are warranted to fully explore the therapeutic potential of this compound and its analogs.

References

- A review of ceramide analogs as potential anticancer agents. PubMed Central.

- Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology.

- A review of ceramide analogs as potential anticancer agents. PubMed.

- Roles and therapeutic targeting of ceramide metabolism in cancer. PubMed Central.

- Annexin V staining assay protocol for apoptosis. Abcam.

- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.

- Apoptosis detection protocol using the Annexin-V and PI kit. Protocols.io.

- Developing new ceramide analogs and identifying novel sphingolipid-controlled genes against a virus-associated lymphoma.

- Annexin V-FITC Kit Protocol. Hello Bio.

- Regulation of protein kinase C by sphingosine and lysosphingolipids. PubMed.

- Anti-cancer effectiveness of a novel ceramide analog on chemo-sensitive and chemo-resistant breast cancers. PubMed Central.

- Enzyme Assays for Protein Kinase C Activity.

- Mechanism of protein kinase C inhibition by sphingosine. PubMed.

- Protein Kinase C (PKC) Assay Kit. Merck Millipore.

- PROTEIN KINASE C ASSAY KITS PROTOCOL.

- PKC-θ in vitro Kinase Activity Assay. Bio-protocol.

- Dissect Signaling Pathways with Multiplex Western Blots. Thermo Fisher Scientific.

- PKC-dependent activation of sphingosine kinase 1 and translocation to the plasma membrane.

- Western Blotting Protocol. Cell Signaling Technology.

- Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation.

- PKC Kinase Activity Assay Kit (ab139437). Abcam.

- Western Blot Protocol. Proteintech.

- Western blot protocol. Abcam.

- (2R)-Octadecane-1,2-diol. PubChem.

- Antiproliferative and Molecular Mechanism of Eugenol-Induced Apoptosis in Cancer Cells. MDPI.

- Enantioselective synthesis of pharmacologically active compounds. Organic & Biomolecular Chemistry.

- 1,2-Octadecanediol. PubChem.

- The Functional Role of Sphingosine Kinase 2. Frontiers in Cell and Developmental Biology.

- Induction of Apoptosis in Human Cancer Cells by Candidaspongiolide, a Novel Sponge Polyketide. PubMed Central.

- Protein Kinase C Signaling. Cell Signaling Technology.

- Enantioselective Synthesis. OpenStax.

- Two-Step Cell Death Induction by the New 2-Arachidonoyl Glycerol Analog and Its Modulation by Lysophosphatidylinositol in Human Breast Cancer Cells. MDPI.

- Alkyl chain modulated cytotoxicity and antioxidant activity of bioinspired amphiphilic selenolanes. PubMed Central.

- Red oil A5 inhibits proliferation and induces apoptosis in pancreatic cancer cells.

- Enantioselective Synthesis of (-)- Amanote.

- stereochemistry and biological activity of drugs. SlideShare.

- Conofolidine: A Natural Plant Alkaloid That Causes Apoptosis and Senescence in Cancer Cells. PubMed Central.

- Antibacterial Activity of the Mixed Systems Containing 1,2-Dodecanediol against Staphylococcus aureus and Staphylococcus epidermidis. PubMed.

- Enantioselective Organocatalytic Synthesis of Bicyclic Resorcinols via an Intramolecular Friedel−Crafts‐Type 1,4‐Addition: Access to Cannabidiol Analogues. PubMed Central.

- Vitamin C kills thyroid cancer cells through ROS-dependent inhibition of MAPK/ERK and PI3K/AKT pathways via distinct mechanisms. Theranostics.

- Inhibition of Protein Kinase C Delta Attenuates Blood-Retinal Barrier Breakdown in Diabetic Retinop

- GCMS and FTIR analysis of ethanol and methanol leave extract of Urena lobata (Caesar weed) for bioactive phytochemical constituents. Journal of Drug Delivery and Therapeutics.

- Organic Compounds with Biological Activity. MDPI.

- Enantioselective Total Synthesis of (R,R)-Blumenol B and d 9. MDPI.

- Thiol proteinase inhibitors reverse the increased protein kinase C down-regulation and concanavalin A cap formation in polymorphonuclear leukocytes from Chediak-Higashi syndrome (beige) mouse. PubMed.

- Short chain diol metabolism in human disease st

- Inhibition of Polo-like kinase 1 (PLK1) triggers cell apoptosis via ROS-caused mitochondrial dysfunction in colorectal carcinoma. PubMed Central.

- Diol. Wikipedia.

- Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations. Frontiers in Cellular Neuroscience.

Sources

- 1. Inhibition of ULK1/2 and KRASG12C controls tumor growth in preclinical models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of ceramide analogs as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review of ceramide analogs as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Roles and therapeutic targeting of ceramide metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of protein kinase C by sphingosine and lysosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of protein kinase C inhibition by sphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of protein kinase C delta attenuates blood-retinal barrier breakdown in diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Developing new ceramide analogs and identifying novel sphingolipid-controlled genes against a virus-associated lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-cancer effectiveness of a novel ceramide analog on chemo-sensitive and chemo-resistant breast cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alkyl chain modulated cytotoxicity and antioxidant activity of bioinspired amphiphilic selenolanes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemistry Matters — Enantioselective Synthesis – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 14. Annexin V-FITC Kit Protocol [hellobio.com]

- 15. bosterbio.com [bosterbio.com]

- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 17. Apoptosis detection protocol using the Annexin-V and PI kit [bio-protocol.org]

- 18. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - JP [thermofisher.com]

- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 20. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]

- 21. Western Blot Protocol | Proteintech Group [ptglab.com]

- 22. Western blot protocol | Abcam [abcam.com]

(R)-(+)-1,2-Octadecanediol: A Potential Modulator of Ceramide Metabolism and Lipid Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Lipid metabolism is a complex and highly regulated network of interconnected pathways crucial for cellular function. Dysregulation of these pathways is implicated in a multitude of diseases, including metabolic syndrome, neurodegenerative disorders, and cancer. A key hub in lipid signaling is the synthesis of ceramides, bioactive sphingolipids that regulate cellular processes such as apoptosis, proliferation, and stress responses. This technical guide explores the potential role of (R)-(+)-1,2-Octadecanediol as a modulator of lipid metabolism, focusing on its hypothesized mechanism as a competitive inhibitor of ceramide synthases. By leveraging its structural similarity to the endogenous substrate sphingosine, this compound presents a compelling avenue for the development of novel therapeutic agents targeting ceramide-driven pathologies. This guide provides a comprehensive overview of the underlying scientific rationale, detailed experimental protocols to investigate this hypothesis, and a framework for interpreting the resulting data.

Introduction: The Central Role of Ceramides in Lipid Metabolism

Ceramides are a class of sphingolipids composed of a sphingosine backbone N-acylated with a fatty acid. They are central intermediates in the synthesis of more complex sphingolipids, such as sphingomyelin and glycosphingolipids, but also function as critical second messengers in their own right. The cellular concentration of ceramides is tightly controlled by the coordinated action of synthetic and catabolic enzymes. The de novo synthesis of ceramides is initiated by the condensation of serine and palmitoyl-CoA, followed by a series of enzymatic reactions culminating in the acylation of a sphingoid base by a family of six ceramide synthases (CerS1-6). Each CerS isoform exhibits specificity for fatty acyl-CoAs of different chain lengths, leading to the production of a diverse pool of ceramide species with distinct biological functions.

An imbalance in ceramide metabolism, often leading to their accumulation, has been linked to various pathological conditions. For instance, elevated ceramide levels are associated with insulin resistance, lipotoxicity, and the induction of apoptosis. Consequently, the enzymes that regulate ceramide levels, particularly the ceramide synthases, have emerged as attractive therapeutic targets.

This compound: A Structural Analogue of Sphingosine

This compound is a long-chain aliphatic diol. Its chemical structure bears a striking resemblance to that of sphingosine, the endogenous substrate for ceramide synthases. This structural similarity forms the basis of the central hypothesis of this guide: that this compound can act as a competitive inhibitor of ceramide synthases.

| Feature | This compound | Sphingosine |

| Chemical Formula | C₁₈H₃₈O₂ | C₁₈H₃₇NO₂ |

| Molecular Weight | 286.5 g/mol [1] | 299.5 g/mol |

| Backbone | 18-carbon aliphatic chain | 18-carbon aliphatic chain |

| Functional Groups | 1,2-diol | 1,3-diol, 2-amino group, C4-C5 trans double bond |

| Chirality | (R) at C2 | (2S, 3R) |

Table 1. Structural Comparison of this compound and Sphingosine.

The key differences lie in the substitution at the C2 and C3 positions. Sphingosine possesses an amino group at C2, which is the site of acylation by ceramide synthases, and a hydroxyl group at C3. In contrast, this compound has a hydroxyl group at C2 and lacks the C3 hydroxyl and the C4-C5 double bond. Despite these differences, the long aliphatic tail and the hydroxyl groups in a vicinal arrangement could allow this compound to bind to the active site of ceramide synthases, thereby competing with the natural substrate, sphingosine.

Caption: Structural similarities and differences between this compound and Sphingosine.

Proposed Mechanism of Action: Competitive Inhibition of Ceramide Synthases

The central hypothesis is that this compound acts as a competitive inhibitor of ceramide synthases (CerS). This mode of inhibition is plausible due to the structural mimicry of the endogenous substrate, sphingosine.

The proposed mechanism involves the following steps:

-

This compound enters the cell. Due to its lipophilic nature, it is expected to readily cross the plasma membrane.

-

It localizes to the endoplasmic reticulum (ER), the primary site of de novo ceramide synthesis.

-

It binds to the active site of a CerS enzyme, competing with endogenous sphingosine. The long hydrocarbon tail and the hydroxyl groups of this compound are predicted to interact with the substrate-binding pocket of the enzyme.

-

Because it lacks the C2 amino group, this compound cannot be acylated by the enzyme. This non-productive binding event effectively sequesters the enzyme, preventing it from catalyzing the formation of ceramide from sphingosine and a fatty acyl-CoA.

-

The overall rate of ceramide synthesis is reduced, leading to a decrease in the cellular levels of ceramides and a potential accumulation of sphingosine.

This inhibition would have significant downstream consequences on lipid signaling pathways that are regulated by the balance of ceramides and other sphingolipids.

Caption: Proposed competitive inhibition of Ceramide Synthase by this compound.

Experimental Validation: A Step-by-Step Guide

To validate the hypothesis that this compound inhibits ceramide synthases and modulates lipid metabolism, a series of well-defined experiments are required. This section provides detailed protocols for key assays.

In Vitro Ceramide Synthase Activity Assay

This assay directly measures the enzymatic activity of ceramide synthases in the presence and absence of this compound.

Objective: To determine if this compound directly inhibits the activity of ceramide synthases and to calculate its inhibitory constant (IC₅₀).

Materials:

-

Cell line overexpressing a specific ceramide synthase isoform (e.g., HEK293T cells transfected with CerS2 or CerS5) or tissue homogenate rich in CerS activity (e.g., liver or brain microsomes).

-

This compound (test compound).

-

Sphingosine or sphinganine (substrate).

-

Fatty acyl-CoA (e.g., C16:0-CoA for CerS5, C22:0-CoA for CerS2).

-

Assay buffer: 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl₂.

-

Bovine serum albumin (BSA), fatty acid-free.

-

Internal standard: C17:0-ceramide.

-

Solvents: Chloroform, methanol, water.

-

LC-MS/MS system.

Protocol:

-

Preparation of Cell Lysates/Microsomes:

-

Culture and harvest cells overexpressing the desired CerS isoform.

-

Homogenize cells in hypotonic buffer and prepare microsomes by differential centrifugation.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

50 µg of microsomal protein.

-

Assay buffer to a final volume of 200 µL.

-

20 µM fatty acid-free BSA.

-

-

Add varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control (e.g., DMSO).

-

Pre-incubate for 10 minutes at 37°C.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding a mixture of 50 µM fatty acyl-CoA and 20 µM sphingosine.

-

Incubate for 30 minutes at 37°C with gentle agitation.

-

-

Reaction Termination and Lipid Extraction:

-

Stop the reaction by adding 800 µL of chloroform:methanol (1:2, v/v).

-

Add 10 µL of C17:0-ceramide internal standard (10 µM).

-

Vortex thoroughly and add 250 µL of chloroform and 250 µL of water.

-

Vortex again and centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Collect the lower organic phase and dry it under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of methanol).

-

Analyze the sample by LC-MS/MS to quantify the newly synthesized ceramide and the internal standard.

-

Use a C18 reverse-phase column with a gradient elution of mobile phases containing formic acid and ammonium formate.

-

Employ multiple reaction monitoring (MRM) in positive ion mode to detect the specific precursor-to-product ion transitions for the ceramide of interest and the internal standard.

-

-

Data Analysis:

-

Calculate the amount of ceramide produced in each reaction.

-

Normalize the data to the internal standard.

-

Plot the percentage of CerS activity against the concentration of this compound to determine the IC₅₀ value.

-

Caption: Workflow for the in vitro Ceramide Synthase assay.

Cellular Lipidomics Analysis

This experiment aims to assess the global impact of this compound on the cellular lipidome, with a particular focus on sphingolipids.

Objective: To quantify changes in the levels of various lipid species, especially ceramides and other sphingolipids, in cells treated with this compound.

Materials:

-

Cultured cells (e.g., HeLa, HepG2, or a cell line relevant to the disease model of interest).

-

This compound.

-

Cell culture medium and supplements.

-

Internal standards for various lipid classes (e.g., deuterated or odd-chain lipids).

-

Solvents for lipid extraction (e.g., isopropanol, water, ethyl acetate).

-

LC-MS/MS system.

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control for a specified time (e.g., 24 hours).

-

-

Cell Harvesting and Lipid Extraction:

-

Aspirate the medium and wash the cells with ice-cold PBS.

-

Scrape the cells into a microcentrifuge tube.

-

Perform lipid extraction using a modified Bligh-Dyer or a single-phase extraction method with the addition of a cocktail of internal standards.

-

-

LC-MS/MS Analysis:

-

Dry the lipid extract and reconstitute it in a suitable solvent.

-

Perform a comprehensive lipidomics analysis using a high-resolution mass spectrometer coupled to a liquid chromatography system.

-

Use both positive and negative ion modes to cover a wide range of lipid classes.

-

Employ data-dependent or data-independent acquisition methods to identify and quantify as many lipid species as possible.

-

-

Data Analysis:

-

Process the raw data using specialized lipidomics software to identify and quantify lipid species.

-

Perform statistical analysis (e.g., t-test, ANOVA) to identify lipids that are significantly altered by the treatment with this compound.

-

Visualize the data using heatmaps, volcano plots, and pathway analysis tools.

-

| Lipid Class | Expected Change with this compound Treatment | Rationale |

| Ceramides | Decrease | Direct inhibition of ceramide synthases. |

| Sphingomyelin | Decrease | Reduced availability of the ceramide precursor. |

| Glucosylceramides | Decrease | Reduced availability of the ceramide precursor. |

| Sphingosine | Increase | Blockage of its conversion to ceramide. |

| Sphingosine-1-P | Increase | Increased availability of the sphingosine substrate for sphingosine kinases. |

Table 2. Expected Changes in Sphingolipid Profile Following Treatment with this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment.[2]

Objective: To demonstrate that this compound directly engages with ceramide synthases within intact cells.

Materials:

-

Cultured cells expressing the target CerS isoform.

-

This compound.

-

PBS and protease inhibitors.

-

Antibody specific to the target CerS isoform.

-

Western blotting reagents and equipment.

Protocol:

-

Cell Treatment:

-

Treat cultured cells with this compound or vehicle control.

-

-

Thermal Challenge:

-

Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

-

Cool the samples to room temperature.

-

-

Cell Lysis and Protein Solubilization:

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble protein fraction from the precipitated proteins by centrifugation.

-

-

Protein Detection:

-

Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against the target CerS.

-

-

Data Analysis:

-

Quantify the band intensities at each temperature.

-

Plot the amount of soluble CerS as a function of temperature to generate a melting curve.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

-

Potential Therapeutic Applications and Future Directions

The ability to selectively modulate ceramide synthesis holds significant therapeutic potential for a range of diseases. If this compound is confirmed as a potent and selective inhibitor of specific ceramide synthase isoforms, it could be developed as a lead compound for:

-

Metabolic Diseases: By reducing the accumulation of lipotoxic ceramides, it could improve insulin sensitivity and alleviate conditions like type 2 diabetes and non-alcoholic fatty liver disease.

-

Cancer Therapy: Altering the ceramide/sphingosine-1-phosphate rheostat by inhibiting ceramide synthesis could be a strategy to induce apoptosis in cancer cells.

-

Neurodegenerative Diseases: Dysregulation of sphingolipid metabolism is implicated in several neurodegenerative disorders. Modulating ceramide levels could offer a neuroprotective strategy.

Future research should focus on:

-

Determining the isoform selectivity of this compound against the six different ceramide synthases.

-

Conducting structure-activity relationship (SAR) studies to optimize its inhibitory potency and selectivity.

-

Evaluating its efficacy in preclinical animal models of relevant diseases.

-

Investigating its off-target effects and potential toxicity.

Conclusion

This technical guide has outlined a compelling scientific rationale and a clear experimental path to investigate the role of this compound in lipid metabolism. The central hypothesis, that it acts as a competitive inhibitor of ceramide synthases, is grounded in its structural similarity to the endogenous substrate sphingosine. The detailed protocols provided herein offer a robust framework for researchers to test this hypothesis and to explore the potential of this molecule as a novel modulator of lipid signaling. The insights gained from such studies could pave the way for the development of a new class of therapeutics targeting the intricate and vital pathways of ceramide metabolism.

References

-

Don, A. (n.d.). Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry. PubMed. Retrieved from [Link][3][4]

-

Guan, X., et al. (2018). Preparation of Lipid-Stripped Serum for the Study of Lipid Metabolism in Cell Culture. Bio-protocol. Retrieved from [Link]

-

ResearchGate. (n.d.). Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry | Request PDF. Retrieved from [Link]

-

Guan, X., et al. (2018). Preparation of Lipid-Stripped Serum for the Study of Lipid Metabolism in Cell Culture. Bio-protocol. Retrieved from [Link][5]

-

Guan, X., et al. (2018). Preparation of Lipid-Stripped Serum for the Study of Lipid Metabolism in Cell Culture. National Institutes of Health. Retrieved from [Link]

-

Tidhar, R., et al. (2015). A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction. Journal of Lipid Research. Retrieved from [Link]

-

Neurolipidomics Laboratory. (n.d.). Chapter 12. Cell culture metabolomics and lipidomics. Retrieved from [Link]

-

Protocols.io. (2022). Lipidomic analysis of tissue culture cells, tissues, and purified organelles. Retrieved from [Link]

-

Sassa, T., et al. (2016). Enzyme Activities of the Ceramide Synthases CERS2–6 Are Regulated by Phosphorylation in the C-terminal Region. Journal of Biological Chemistry. Retrieved from [Link]

-

Martinez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Retrieved from [Link][2]

-

Merrill, A. H., et al. (2011). Ceramide synthase inhibition by fumonisins: a perfect storm of perturbed sphingolipid metabolism, signaling, and disease. Journal of Lipid Research. Retrieved from [Link]

-

Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (2R)-Octadecane-1,2-diol. Retrieved from [Link][6]

-

MetwareBio. (n.d.). Sphingosine: What It Is, Biosynthesis, and Roles in Health & Disease. Retrieved from [Link]

-

Wikipedia. (n.d.). Sphingosine. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Sphingolipids. Retrieved from [Link]

-

Laviad, E. L., et al. (2018). Eleven residues determine the acyl chain specificity of ceramide synthases. Journal of Biological Chemistry. Retrieved from [Link]

-

Guillas, I., et al. (2012). A fluorescent assay for ceramide synthase activity. Journal of Lipid Research. Retrieved from [Link]

-

Sullards, M. C., et al. (2009). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Journal of Lipid Research. Retrieved from [Link]

-

LIPID MAPS. (n.d.). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Octadecanediol. Retrieved from [Link][1]

-

Glogger, M., et al. (2012). Inhibitors of specific ceramide synthases. ResearchGate. Retrieved from [Link]

-

Pascoa, T. C., et al. (2023). Structural basis of the mechanism and inhibition of a human ceramide synthase. bioRxiv. Retrieved from [Link]

-

Turner, N., et al. (2018). A selective inhibitor of ceramide synthase 1 reveals a novel role in fat metabolism. Nature Communications. Retrieved from [Link]

-

Park, J. W., et al. (2013). Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network. ACS Chemical Biology. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,2-Octadecanediol (CAS 20294-76-2). Retrieved from [Link]

-

NIST. (n.d.). 1,2-Octadecanediol. Retrieved from [Link]

-

LookChem. (n.d.). octadecane-1,2-diol 20294-76-2 wiki. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 5. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,2-Diol synthesis by additions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,2-Diol synthesis by C-C coupling. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (r)-( + )-1-octyn-3-ol. Retrieved from [Link]

-

YouTube. (2025). What Is Sphingosine In Biochemistry?. Retrieved from [Link]

-

PubChemLite. (n.d.). 1,2-octadecanediol (C18H38O2). Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Octanediol. Retrieved from [Link]

-

Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

-

YouTube. (2023). Target Engagement in Adherent Cells Quantification | Protocol Preview. Retrieved from [Link]

-

ACS Chemical Biology. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

-

ResearchGate. (n.d.). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Retrieved from [Link]

-

National Institutes of Health. (2021). Protocol for measuring sphingolipid metabolism in budding yeast. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Mammalian Ceramide Synthases. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Acyl Chain Specificity of Ceramide Synthases Is Determined within a Region of 150 Residues in the Tram-Lag-CLN8 (TLC) Domain. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Yeast ceramide synthases, Lag1 and Lac1, have distinct substrate specificity. Retrieved from [Link]

-

PubMed. (n.d.). Characterization of ceramide synthase 2: Tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate. Retrieved from [Link]

Sources

- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-protocol.org [bio-protocol.org]

- 3. Yeast ceramide synthases, Lag1 and Lac1, have distinct substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. (2R)-Octadecane-1,2-diol | C18H38O2 | CID 56972061 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data of (R)-(+)-1,2-Octadecanediol: A Technical Guide

Introduction

(R)-(+)-1,2-Octadecanediol, a C18 long-chain diol with a defined stereochemistry, is a valuable chiral building block in organic synthesis and a component in various applications, including cosmetics and pharmaceuticals. Its long aliphatic chain and vicinal diol functionality impart unique physical and chemical properties. Accurate and comprehensive characterization of this molecule is paramount for quality control, reaction monitoring, and ensuring its suitability for specific applications. This technical guide provides an in-depth analysis of the key spectroscopic techniques used to elucidate and confirm the structure of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The principles of each technique are discussed, followed by detailed experimental protocols, data interpretation, and expected spectral features. While specific experimental data for the (R)-(+)- enantiomer is not always publicly available, this guide will leverage data from the racemic 1,2-octadecanediol and homologous structures to provide a robust and scientifically grounded overview.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules.[1][2][3] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons.

Experimental Protocol: ¹H NMR

A standardized protocol for acquiring a ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as those of the hydroxyl groups.[3]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Data Acquisition: Acquire the spectrum at a constant temperature (e.g., 298 K). A standard pulse sequence is used, and the data is processed with Fourier transformation.

-

Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.

Caption: Workflow for ¹H NMR Spectroscopy.

Expected ¹H NMR Data and Interpretation

The expected ¹H NMR spectrum of this compound in CDCl₃ would exhibit several key signals. While the exact chemical shifts can vary slightly, the multiplicities and integration values are highly diagnostic. The long alkyl chain will produce a large, overlapping signal, while the protons near the hydroxyl groups will be more distinct.[4]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (C18) | ~0.88 | Triplet (t) | 3H |

| (CH₂)₁₄ (C4-C17) | ~1.25 | Broad Multiplet | 28H |

| CH₂ (C3) | ~1.45 | Multiplet | 2H |

| CH(OH) (C2) | ~3.65 | Multiplet | 1H |

| CH₂(OH) (C1) | ~3.45 and ~3.70 | Multiplets (dd) | 2H |

| OH | Variable | Broad Singlet | 2H |

-

Alkyl Chain (CH₃ and (CH₂)₁₄): The terminal methyl group (C18) is expected to appear as a triplet around 0.88 ppm due to coupling with the adjacent methylene group. The long chain of methylene groups will produce a large, complex multiplet centered around 1.25 ppm.

-

Methylene Adjacent to the Diol (C3): The methylene group at C3 will be slightly deshielded compared to the rest of the chain and is expected around 1.45 ppm.

-

Methine and Methylene of the Diol (C1 and C2): The protons on the carbons bearing the hydroxyl groups are the most deshielded. The methine proton at C2 will appear as a multiplet around 3.65 ppm. The two diastereotopic protons on C1 will be non-equivalent, giving rise to two separate multiplet signals (doublet of doublets), expected around 3.45 and 3.70 ppm.

-

Hydroxyl Protons (OH): The chemical shift of the hydroxyl protons is highly variable and depends on concentration, temperature, and solvent. They typically appear as a broad singlet and can be confirmed by a D₂O exchange experiment, where the signal disappears.

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment.

Experimental Protocol: ¹³C NMR

The protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the observation frequency and the use of proton decoupling to simplify the spectrum.

-

Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of deuterated solvent) is often required due to the lower natural abundance of ¹³C.

-

Data Acquisition: A proton-decoupled sequence is typically used to produce a spectrum with single lines for each unique carbon atom.

-

Referencing: Chemical shifts are referenced to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).

Caption: Workflow for ¹³C NMR Spectroscopy.

Expected ¹³C NMR Data and Interpretation

The ¹³C NMR spectrum of 1,2-Octadecanediol is characterized by signals corresponding to the two hydroxyl-bearing carbons and a series of signals for the long alkyl chain.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| CH₃ (C18) | ~14.1 |

| (CH₂)₁₄ (C4-C17) | ~22.7 - 31.9 |

| CH₂ (C3) | ~25.8 |

| CH₂(OH) (C1) | ~66.7 |

| CH(OH) (C2) | ~72.5 |

-

Alkyl Chain (C3-C18): The terminal methyl carbon (C18) appears at the most upfield position (~14.1 ppm). The methylene carbons of the long chain (C4-C17) will resonate in the typical alkane region of ~22.7-31.9 ppm, with some signals potentially overlapping. The C3 carbon is expected around 25.8 ppm.

-

Diol Carbons (C1 and C2): The carbons directly attached to the electronegative oxygen atoms are significantly deshielded and appear downfield. The primary alcohol carbon (C1) is expected around 66.7 ppm, and the secondary alcohol carbon (C2) will be further downfield at approximately 72.5 ppm.[5]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6][7][8]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film by melting a small amount between two salt plates (e.g., NaCl or KBr) or as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: The sample is placed in the IR beam of an FTIR spectrometer, and the spectrum is recorded, typically from 4000 to 400 cm⁻¹. A background spectrum is first collected and subtracted from the sample spectrum.

Caption: Workflow for IR Spectroscopy.

Expected IR Data and Interpretation

The IR spectrum of this compound will be dominated by absorptions from the O-H and C-H bonds.

| Vibrational Mode | Expected Absorption (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3600 - 3200 | Strong, Broad |

| C-H Stretch (alkane) | 2950 - 2850 | Strong |

| C-H Bend (alkane) | 1470 - 1450 | Medium |

| C-O Stretch (alcohol) | 1100 - 1000 | Strong |

-

O-H Stretch: A prominent, broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl groups, broadened due to intermolecular hydrogen bonding.[9][10]

-

C-H Stretch: Strong, sharp peaks between 2950 and 2850 cm⁻¹ are due to the C-H stretching vibrations of the long alkyl chain.[11]

-

C-H Bend: Absorptions in the 1470-1450 cm⁻¹ range correspond to the bending vibrations of the CH₂ and CH₃ groups.

-

C-O Stretch: A strong absorption band in the 1100-1000 cm⁻¹ region is indicative of the C-O stretching vibrations of the primary and secondary alcohol groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[12][13] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry (Electron Ionization)

-

Sample Introduction: A dilute solution of the sample is injected into a gas chromatograph (GC) for separation from any impurities. The separated compound then enters the ion source of the mass spectrometer.

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).

-

Fragmentation: The molecular ion is often unstable and fragments into smaller, charged ions and neutral radicals.

-

Mass Analysis: The ions are accelerated into a mass analyzer, which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Caption: Workflow for Mass Spectrometry (EI).

Expected Mass Spectrum Data and Interpretation

The electron ionization mass spectrum of 1,2-octadecanediol will likely show a weak or absent molecular ion peak due to the facile fragmentation of long-chain alcohols.[14] The fragmentation is dominated by cleavage of the C-C bond adjacent to the hydroxyl groups (α-cleavage) and loss of water.[15] The molecular weight of C₁₈H₃₈O₂ is 286.49 g/mol .[16][17]

| m/z | Proposed Fragment | Fragmentation Pathway |

| 286 | [C₁₈H₃₈O₂]⁺• | Molecular Ion (M⁺•) |

| 268 | [M - H₂O]⁺• | Loss of water |

| 255 | [M - CH₂OH]⁺ | α-cleavage at C1-C2 |

| 45 | [CH₃O]⁺ | α-cleavage |

| 31 | [CH₂OH]⁺ | α-cleavage |

-

Molecular Ion (m/z 286): The molecular ion peak, if observed, would confirm the molecular weight of the compound. Its intensity is expected to be low.

-

Loss of Water (m/z 268): A peak at M-18 is common for alcohols and corresponds to the loss of a water molecule.

-

α-Cleavage: The most significant fragmentation pathway for alcohols is the cleavage of the C-C bond adjacent to the oxygen atom. For 1,2-octadecanediol, this can lead to several characteristic fragments. Cleavage between C1 and C2 would result in a fragment at m/z 31 ([CH₂OH]⁺). Cleavage between C2 and C3 would lead to a resonance-stabilized ion.

-

Other Fragments: The spectrum will also contain a series of peaks separated by 14 mass units (CH₂), which are characteristic of the fragmentation of a long alkyl chain.

Conclusion

The comprehensive analysis of this compound using NMR, IR, and MS provides a detailed and unambiguous confirmation of its chemical structure. ¹H and ¹³C NMR spectroscopy elucidate the carbon-hydrogen framework and the specific environment of each atom. IR spectroscopy confirms the presence of the key hydroxyl and alkyl functional groups. Mass spectrometry provides the molecular weight and characteristic fragmentation patterns that are consistent with the proposed structure. Together, these techniques form a powerful and essential toolkit for the rigorous characterization of this and other important organic molecules in research and industry.

References

-

Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. [Link]

-

Slideshare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx. [Link]

-

Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction. [Link]

-

Química Organica.org. (n.d.). Fundamentals of Infrared Spectroscopy. [Link]

-

Excedr. (2024, January 31). What Is Infrared Spectroscopy? Fundamentals & Applications. [Link]

-

OpenStax. (n.d.). 12.6 Infrared Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

Scribd. (n.d.). IR Correlation Table. [Link]

-

Catalog of Rare Chemicals. (2017). [Link]

-

YouTube. (2020, July 29). IR Spectroscopy - Basic Introduction. [Link]

-

PubMed. (n.d.). 1H NMR spectra of ethane-1,2-diol and other vicinal diols in benzene: GIAO/DFT shift calculations. [Link]

-

PubMed. (n.d.). Mass spectrometric analysis of long-chain esters of diols. [Link]

-

CURRENTA. (n.d.). Mass spectrometry for structural elucidation. [Link]

-

Chemistry LibreTexts. (2024, August 16). 13.1: Infrared (IR) Spectroscopy. [Link]

-

Fiveable. (n.d.). Structural elucidation using mass spectrometry. [Link]

-

LookChem. (n.d.). 1,18-octadecanediol 3155-43-9 wiki. [Link]

-

PREMIER Biosoft. (n.d.). Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. [Link]

-

13-C NMR Chemical Shift Table.pdf. (n.d.). [Link]

-

Arctom. (n.d.). CAS NO. 61468-71-1. [Link]

-

Semantic Scholar. (n.d.). 1H NMR spectra of ethane‐1,2‐diol and other vicinal diols in benzene: GIAO/DFT shift calculations. [Link]

-

Semantic Scholar. (1984, July 1). Comparison of derivatives for the characterization of branched long-chain alcohols and 1,2-diols by mass spectrometry. [Link]

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. [Link]

-

ScienceDirect. (n.d.). Examples of structure elucidation by mass spectrometry (Chapter 11). [Link]

-

University of California, Santa Cruz. (n.d.). IR Tables. [Link]

-

Chemistry LibreTexts. (2023, May 4). 13.5: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy correlation table. [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. [Link]

-

Sci-Hub. (n.d.). 13C Chemical shifts of long-chain epoxides, alcohols and hydroperoxides. [Link]

-

University of Colorado Boulder. (n.d.). IR Chart. [Link]

-

Michigan State University. (n.d.). Alcohol : Mass Spectra Fragmentation Patterns. [Link]

-

ResearchGate. (2025, August 6). 1H NMR spectra of alcohols and diols in chloroform: DFT/GIAO calculation of chemical shifts. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. [Link]

-

ResearchGate. (2025, August 6). 1H-1 NMR spectra of ethane-1,2-diol and other vicinal diols in benzene: GIAO/DFT shift calculations. [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,2-Octadecanediol (CAS 20294-76-2). [Link]

-

PubChem. (n.d.). 1,2-Octadecanediol. [Link]

-

The Royal Society of Chemistry. (2022). Non-Heme Manganese(II) Complex-Catalysed Oxidative Cleavage of 1,2- Diols via Alcohol-Assisted O2 Activation - Supporting Information. [Link]

-

NIST. (n.d.). 1,2-Octadecanediol. [Link]

-

Wikipedia. (n.d.). 1,2-Octanediol. [Link]

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. ijirset.com [ijirset.com]

- 4. 1H NMR spectra of ethane-1,2-diol and other vicinal diols in benzene: GIAO/DFT shift calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Fundamentals of Infrared Spectroscopy [quimicaorganica.org]

- 7. What Is Infrared Spectroscopy? Fundamentals & Applications [excedr.com]

- 8. 12.6 Infrared Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. scribd.com [scribd.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 12. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]

- 13. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 16. 1,2-Octadecanediol | C18H38O2 | CID 89314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 1,2-Octadecanediol [webbook.nist.gov]

Foreword: The Significance of Three-Dimensional Structure

An In-Depth Technical Guide to the Chirality and Stereochemistry of 1,2-Octadecanediol

In the realm of molecular science, the arrangement of atoms in three-dimensional space—the stereochemistry—is a critical determinant of a compound's function, activity, and safety. Molecules that are mirror images of each other, known as enantiomers, can exhibit profoundly different biological, pharmacological, and toxicological profiles.[1][2] This guide provides a comprehensive exploration of the chirality and stereochemistry of 1,2-Octadecanediol, a long-chain diol with significant applications in the cosmetic and pharmaceutical industries. For researchers, scientists, and drug development professionals, a deep understanding of its stereochemical properties is not merely academic; it is fundamental to harnessing its full potential and ensuring product safety and efficacy.

Foundational Concepts: Chirality in 1,2-Octadecanediol

1,2-Octadecanediol, also known as stearyl glycol, is a glycol derivative of octadecane with the chemical formula C₁₈H₃₈O₂.[3][4] Its structure consists of an 18-carbon chain with two hydroxyl (-OH) groups on the first and second carbon atoms. The presence of four different substituents around the second carbon atom (a hydroxyl group, a hydroxymethyl group, a hexadecyl chain, and a hydrogen atom) renders it a chiral center.

Consequently, 1,2-Octadecanediol exists as a pair of non-superimposable mirror-image stereoisomers, or enantiomers: (R)-1,2-Octadecanediol and (S)-1,2-Octadecanediol.[5][6]

Sources

- 1. stereoselective synthesis presentation . | PPTX [slideshare.net]

- 2. csfarmacie.cz [csfarmacie.cz]

- 3. 1,2-Octadecanediol | C18H38O2 | CID 89314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. (2R)-Octadecane-1,2-diol | C18H38O2 | CID 56972061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (R)-(+)-1,2-OCTADECANEDIOL | 61468-71-1 [chemicalbook.com]

An In-Depth Technical Guide to the Potential Therapeutic Effects of (R)-(+)-1,2-Octadecanediol

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract